Ro10-5824
Overview
Description
Ro10-5824 is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a pyridinylmethyl group
Mechanism of Action
Mode of Action
Ro10-5824 interacts with its target, the D4DR, by binding to it with high affinity (Ki = 5.2 nM) . . This interaction results in changes in the cell’s activity, altering its response to stimuli.
Biochemical Pathways
The activation of D4DR by this compound leads to a cascade of biochemical reactions. It stimulates 35 S-GTPγS binding, which is a measure of G-protein activation . This activation can lead to various downstream effects, such as the modulation of K+ channels .
Pharmacokinetics
The systemic administration of this compound in animal studies suggests that it is capable of crossing the blood-brain barrier and exerting its effects on the central nervous system .
Result of Action
This compound has been shown to have nootropic effects in animal studies . For instance, it increases novel object exploration in mice . In common marmosets, this compound significantly increased the success rate in the object retrieval detour (ORD) task . These findings suggest that this compound may improve cognitive functions such as attention and behavioral inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro10-5824 typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Pyridinylmethyl Group Introduction: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction involving a pyridine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ro10-5824 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-pyrimidinamine: Lacks the pyridinylmethyl group, making it less complex and potentially less active in certain applications.
5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine: Lacks the methyl group, which may affect its reactivity and biological activity.
2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-pyrimidine: Lacks the amine group, which can significantly alter its chemical properties and applications.
Uniqueness
Ro10-5824 is unique due to the presence of both the methyl and pyridinylmethyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABDATZAOUSYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029525 | |
Record name | 2-Methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189744-46-5 | |
Record name | 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189744-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RO-10-5824 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-10-5824 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X35VUU4YY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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